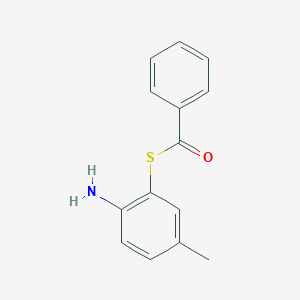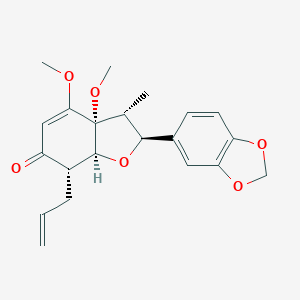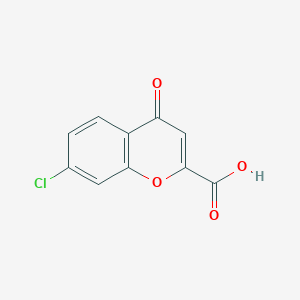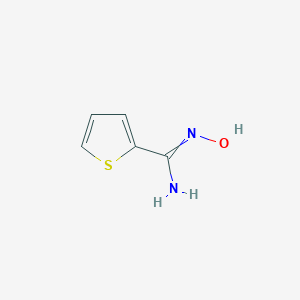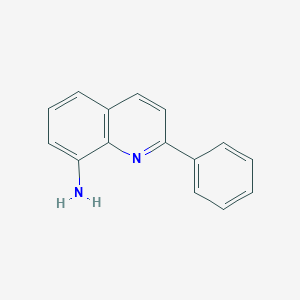![molecular formula C12H18BrN3 B171232 2-[4-(4-Bromo-phenyl)-piperazin-1-YL]-ethylamine CAS No. 199616-96-1](/img/structure/B171232.png)
2-[4-(4-Bromo-phenyl)-piperazin-1-YL]-ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-Bromo-phenyl)-piperazin-1-YL]-ethylamine is a novel compound synthesized through a three-step protocol. It exhibits promising antibacterial activity. The compound’s structure has been confirmed using various analytical techniques, including HRMS, IR, and 1H/13C NMR experiments .
Synthesis Analysis
The compound is obtained via a four-step procedure, as depicted in Scheme 1. The initial step involves the preparation of a 1,2,4-triazole derivative, which serves as a precursor. This straightforward and efficient method ensures good yield .
Molecular Structure Analysis
The molecular formula of the compound is C16H18BrClN4O1S1. Its structure consists of a piperazine ring with a bromophenyl substituent, a chlorophenyl group, and a methoxyphenyl moiety. The arrangement of atoms and bonds is confirmed by HRMS, IR, and NMR spectroscopy .
Chemical Reactions Analysis
The compound’s reactivity can be explored through its functional groups. For instance, the bromophenyl group may participate in electrophilic aromatic substitution reactions. Additionally, the piperazine ring could undergo Mannich reactions, which are common for incorporating this heterocycle into biologically active compounds .
Physical And Chemical Properties Analysis
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(4-bromophenyl)piperazin-1-yl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3/c13-11-1-3-12(4-2-11)16-9-7-15(6-5-14)8-10-16/h1-4H,5-10,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYCDABPAPCTDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363955 |
Source


|
| Record name | 2-[4-(4-Bromophenyl)piperazin-1-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Bromo-phenyl)-piperazin-1-YL]-ethylamine | |
CAS RN |
199616-96-1 |
Source


|
| Record name | 2-[4-(4-Bromophenyl)piperazin-1-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6-Methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B171153.png)
![4-[(4-Amino-m-tolyl)butylamino]butane-1-sulphonic acid](/img/structure/B171154.png)
![2-(4-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B171161.png)
![2-Ethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine](/img/structure/B171171.png)
